molecular formula C16H16FNO2S B4631208 1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE

1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B4631208
M. Wt: 305.4 g/mol
InChI Key: FXCCSNADZWWGKC-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroquinoline structure

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with methanesulfonyl chloride to form 2-fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with tetrahydroquinoline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: It finds applications in the development of new materials and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

    1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.

    1-[(2-Bromophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: The presence of a bromine atom can lead to different chemical and biological properties.

    1-[(2-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: The methyl group can influence the compound’s steric and electronic characteristics.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-15-9-3-1-7-14(15)12-21(19,20)18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10H,5,8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCCSNADZWWGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
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1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 3
1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 4
1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 5
1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 6
1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE

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